molecular formula C9H11ClN2O2 B14836791 Ethyl (4-amino-5-chloropyridin-3-YL)acetate

Ethyl (4-amino-5-chloropyridin-3-YL)acetate

Cat. No.: B14836791
M. Wt: 214.65 g/mol
InChI Key: HZCZGEUIPYLHBA-UHFFFAOYSA-N
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Description

Ethyl (4-amino-5-chloropyridin-3-YL)acetate is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both amino and chloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-amino-5-chloropyridin-3-YL)acetate typically involves the esterification of 4-amino-5-chloropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The reaction can be represented as follows:

4-amino-5-chloropyridine-3-carboxylic acid+ethanolcatalystEthyl (4-amino-5-chloropyridin-3-YL)acetate+water\text{4-amino-5-chloropyridine-3-carboxylic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-amino-5-chloropyridine-3-carboxylic acid+ethanolcatalyst​Ethyl (4-amino-5-chloropyridin-3-YL)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-5-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include azido or thiol derivatives.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include primary amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Ethyl (4-amino-5-chloropyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (4-amino-5-chloropyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-amino-5-bromopyridin-3-YL)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl (4-amino-5-fluoropyridin-3-YL)acetate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl (4-amino-5-methylpyridin-3-YL)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl (4-amino-5-chloropyridin-3-YL)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(4-amino-5-chloropyridin-3-yl)acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3,(H2,11,12)

InChI Key

HZCZGEUIPYLHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1N)Cl

Origin of Product

United States

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